

A Critical Evaluation of Commercial ABTS•+ Assay Kits for Antioxidant Capacity Assessment

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Compound of Interest

Compound Name: AzBTS-(NH₄)₂

Cat. No.: B1664314

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For researchers, scientists, and drug development professionals, the selection of a reliable and efficient method for determining total antioxidant capacity is crucial. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) assay is a widely adopted method, and numerous commercial kits are available to streamline this process. This guide provides a critical evaluation and comparison of popular commercial ABTS assay kits, focusing on their performance characteristics and experimental protocols to aid in the selection of the most suitable kit for your research needs.

Principle of the ABTS Assay

The ABTS assay is a spectrophotometric method based on the reduction of the ABTS radical cation (ABTS•+), a blue-green chromophore, by antioxidants. The presence of antioxidants in a sample leads to a decrease in the absorbance of the ABTS•+ solution, which is proportional to the antioxidant concentration. The antioxidant capacity is typically expressed as Trolox equivalents, a water-soluble vitamin E analog.

Performance Comparison of Commercial ABTS Assay Kits

The following tables summarize the key performance characteristics of three commercially available ABTS assay kits from leading suppliers: Sigma-Aldrich (Merck), Cayman Chemical, and BioAssay Systems. It is important to note that the majority of the quantitative data

presented here is sourced from the manufacturers' technical datasheets and may not reflect the results of independent, head-to-head comparative studies.

Table 1: General Performance Characteristics

Feature	Sigma-Aldrich (CS0790)	Cayman Chemical (709001)	BioAssay Systems (QuantiChrom™)
Assay Principle	Inhibition of the oxidation of ABTS by metmyoglobin	Inhibition of the oxidation of ABTS® by metmyoglobin	Reduction of pre-formed ABTS•+ radical
Detection Method	Colorimetric (405 nm)	Colorimetric (750 or 405 nm)	Colorimetric (650 nm, adaptable to 420 nm)
Standard	Trolox	Trolox	Trolox
Sample Types	Plasma, serum, urine, saliva, cell and tissue lysates	Plasma, serum, urine, saliva, cell lysates	Aqueous and ethanol-extracted samples
Kit Size	200 tests	41 samples in duplicate	Not explicitly stated

Table 2: Quantitative Performance Metrics

Performance Metric	Sigma-Aldrich (CS0790)	Cayman Chemical (709001)	BioAssay Systems (QuantiChrom™)
Sensitivity	Not explicitly stated	Down to 44 µM Trolox equivalents	Not explicitly stated
Linearity	Up to 2.5 mM (for Total Antioxidant Status kit)	Not explicitly stated	Not explicitly stated
Precision (Intra-assay CV)	Not explicitly stated	Not explicitly stated	Not explicitly stated
Precision (Inter-assay CV)	2.4% (for Total Antioxidant Status kit)	Not explicitly stated	Not explicitly stated
Incubation Time	5 minutes	Not explicitly stated	5 minutes
Stability of Reagents	Reconstituted Chromogen stable for 2 days at 4°C	≥ 1 year	Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for reproducibility and accurate comparison. Below are the summarized experimental protocols for the key experiments cited.

Sigma-Aldrich Antioxidant Assay Kit (CS0790) - Summarized Protocol

- Reagent Preparation:
 - Prepare 1X Assay Buffer by diluting the 10X stock.
 - Reconstitute Myoglobin and Trolox standards.
 - Prepare ABTS Substrate Solution.
- Standard Curve Preparation:

- Perform serial dilutions of the Trolox standard to create a standard curve.
- Sample Preparation:
 - Prepare cell or tissue lysates, or use biological fluids like plasma or serum. Dilute samples as necessary.
- Assay Procedure (96-well plate):
 - Add samples and standards to the wells.
 - Add Myoglobin Working Solution to each well.
 - Add ABTS Substrate Working Solution to initiate the reaction.
 - Incubate for 5 minutes at room temperature.
 - Add Stop Solution to each well.
 - Read the absorbance at 405 nm.
- Calculation:
 - Calculate the antioxidant capacity of the samples based on the standard curve.

Cayman Chemical Antioxidant Assay Kit (709001) - General Workflow

The assay from Cayman Chemical also relies on the inhibition of ABTS oxidation by metmyoglobin. The general workflow involves preparing the ABTS substrate, adding samples and standards, initiating the reaction, and measuring the absorbance at either 750 nm or 405 nm. The antioxidant capacity is then quantified as millimolar Trolox equivalents.

BioAssay Systems QuantiChrom™ ABTS Antioxidant Assay Kit - General Workflow

This kit utilizes a pre-formed ABTS radical. The procedure involves adding the sample to the ABTS working solution, incubating for a short period (5 minutes), and then measuring the

decrease in absorbance at 650 nm. The antioxidant concentration is determined by comparison to a Trolox standard curve.

Visualizing the ABTS Assay Principle and Workflow

To further clarify the underlying mechanisms and experimental steps, the following diagrams are provided.

Caption: ABTS Radical Generation and Reaction with Antioxidants.

Caption: A Typical Experimental Workflow for an ABTS Assay Kit.

Critical Evaluation and Recommendations

While all three evaluated kits provide a convenient and rapid method for assessing total antioxidant capacity, the choice of kit should be guided by specific experimental needs.

- Sigma-Aldrich's kit is well-documented with a detailed protocol and has been cited in numerous publications, suggesting a degree of reliability and user acceptance. The provided inter-assay CV of 2.4% for a related kit indicates good reproducibility.
- Cayman Chemical's kit offers the flexibility of reading absorbance at two different wavelengths and specifies a detection limit, which is valuable for studies with low antioxidant concentrations.
- BioAssay Systems' QuantiChrom™ kit emphasizes a very short incubation time, making it suitable for high-throughput screening applications.

Limitations of Commercial Kits: It is crucial to acknowledge that the term "total antioxidant capacity" is a simplification. The ABTS assay, like other antioxidant assays, is influenced by the reaction kinetics of different antioxidants and the specific reaction conditions of the kit.

Therefore, results should be interpreted with caution, and it is often advisable to use multiple antioxidant assays to obtain a more comprehensive understanding of a sample's antioxidant profile.

Recommendations for Researchers:

- **Pilot Studies:** Before committing to a large-scale study, it is recommended to perform a pilot experiment with a small number of samples to validate the chosen kit's performance with your specific sample type.
- **Adherence to Protocols:** Strictly adhere to the manufacturer's protocol to ensure reproducibility.
- **Standard Curve:** Always run a fresh standard curve for each assay plate.
- **Independent Validation:** Whenever possible, compare results with an alternative antioxidant assay to confirm findings.

In conclusion, commercial ABTS assay kits offer a valuable tool for antioxidant research. A thorough understanding of their principles, performance characteristics, and limitations, as outlined in this guide, will enable researchers to make an informed decision and generate reliable and reproducible data.

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